4-(Pentyloxy)piperidine hydrochloride

Description

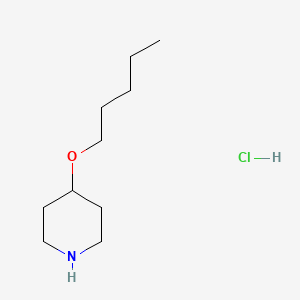

Structure

2D Structure

Properties

IUPAC Name |

4-pentoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJXZNFFNBELLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxypiperidine with Alkyl Halides

Method: The most common approach involves nucleophilic substitution where 4-hydroxypiperidine is reacted with an appropriate alkyl halide, such as 1-bromopentane or 1,5-dibromopentane, to introduce the pentyloxy group at the 4-position of the piperidine ring.

Reaction Conditions: This reaction is typically conducted in polar aprotic solvents or alcohols (e.g., propan-1-ol) under reflux conditions to promote nucleophilic substitution. A base such as potassium carbonate is used to deprotonate the hydroxyl group, enhancing nucleophilicity. Catalytic amounts of potassium iodide may be added to facilitate the reaction via halide exchange.

Example: Phenoxy alkyl bromides are prepared by alkylation of phenols with dibromopentane, then coupled with piperidine derivatives in ethanol/water mixtures with powdered potassium carbonate and catalytic potassium iodide.

Coupling via Carbamate or Ester Linkages

Method: Another synthetic route involves coupling a substituted phenyl carbamic acid derivative with a piperidinyl alcohol using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms carbamate or ester bonds linking the pentyloxy moiety to the piperidine ring.

Reaction Conditions: The reaction is performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5°C) to maintain intermediate stability. Post-reaction purification involves column chromatography or recrystallization to isolate the hydrochloride salt.

Typical Synthetic Procedure Example

A representative synthesis of a related piperidine ether involves:

This procedure is adaptable for the pentyloxy derivative by substituting the alkyl bromide accordingly.

Reaction Optimization and Yield Enhancement

Temperature Control: Maintaining low temperatures (0–5°C) during coupling reactions prevents decomposition of sensitive intermediates and improves yield.

Solvent Choice: Anhydrous dichloromethane or tetrahydrofuran are preferred for carbamate coupling, while polar solvents like propan-1-ol are used for alkylation steps.

Catalysts and Additives: Catalytic potassium iodide enhances nucleophilic substitution efficiency by halide exchange, increasing yield.

Purification: Column chromatography and recrystallization are critical to obtain high-purity hydrochloride salts.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR identifies methylene protons of the pentyloxy group (δ 1.2–1.6 ppm) and piperidinyl ring protons (δ 2.5–3.5 ppm).

- ^13C NMR confirms carbon environments consistent with the pentyloxy and piperidine moieties.

Mass Spectrometry (MS):

High-resolution MS confirms the molecular ion peak corresponding to the formula C20H31N2O3·HCl, verifying molecular weight and composition.X-ray Crystallography:

Used to resolve stereochemistry and confirm hydrochloride salt formation, providing definitive structural validation.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Catalysts/Additives | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Alkylation of 4-hydroxypiperidine with 1-bromopentane | 4-Hydroxypiperidine, 1-bromopentane, K2CO3 | Propan-1-ol or ethanol/water | Reflux (~80–100°C) | Potassium iodide (catalytic) | Moderate to high (~70–85%) | Direct nucleophilic substitution |

| Carbamate coupling via DCC or EDC | Carbamic acid derivative, piperidinyl alcohol | DCM or THF | 0–5°C | DCC or EDC | Moderate to high | Requires careful temperature control |

| Palladium-catalyzed coupling (related method) | 2-iodophenol, ω-alkyn-1-ol, Pd(OAc)2, CuI, PPh3 | Triethylamine (dry) | Reflux | Pd catalyst, CuI, PPh3 | Variable | More complex, less common for direct pentyloxy derivatives |

Chemical Reactions Analysis

Types of Reactions: 4-(Pentyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

4-(Pentyloxy)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 4-position of the piperidine ring significantly influences molecular weight, solubility, and lipophilicity. Key examples include:

Key Observations :

Key Observations :

- 4-(Pentyloxy)piperidine HCl : While specific data is absent, linear alkoxy chains generally exhibit lower acute toxicity compared to aromatic substituents but may pose higher environmental persistence due to hydrophobicity.

- Regulatory Status : Most analogs lack full GHS classifications, emphasizing the need for precautionary handling (e.g., ventilation, protective equipment) .

Biological Activity

4-(Pentyloxy)piperidine hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pentyloxy group at the fourth position. Its molecular formula is C_{11}H_{17}ClN_{2}O, with a molecular weight of approximately 207.74 g/mol. The hydrochloride salt form enhances solubility, making it suitable for various medicinal applications.

Pharmacological Activity

Research indicates that this compound exhibits significant interactions with neurotransmitter receptors, particularly opioid receptors, which may contribute to its analgesic properties. Preliminary studies have suggested the following biological activities:

- Analgesic Effects : The compound has been investigated for its potential to relieve pain by modulating neurotransmission pathways associated with pain perception.

- Anxiolytic Properties : There are indications that it may also reduce anxiety symptoms, although detailed studies are still required to confirm these effects.

Receptor Binding Affinity

The compound's binding affinity to various receptors has been a focal point of research. It is believed to interact with:

- Opioid Receptors : Initial studies suggest that this compound may bind effectively to opioid receptors, which are critical in pain modulation.

- Cholinergic Receptors : Some derivatives of piperidine compounds have shown cholinergic enhancement by inhibiting cholinesterases, which could be relevant for cognitive function and neuroprotection .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into how variations in molecular structure influence pharmacological properties.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(beta-(Pentyloxy)phenethyl)piperidine hydrochloride | Phenethyl group addition | Potentially enhanced neuroactivity |

| 4-(Hexyloxy)piperidine hydrochloride | Hexyloxy substituent | Longer aliphatic chain may influence lipophilicity |

| 4-(Butyloxy)piperidine hydrochloride | Shorter butyloxy chain | Possible differences in receptor interaction |

This table illustrates how modifications in alkyl chain length and functional groups can significantly affect the biological activity and pharmacological properties of similar compounds.

Case Studies

A study involving various piperidine derivatives highlighted the importance of substituent groups in determining biological activity. For instance, compounds with longer alkyl chains exhibited increased lipophilicity, impacting their ability to cross the blood-brain barrier and interact with central nervous system receptors .

In another investigation focused on neuroprotective effects, certain piperidine analogs demonstrated promising results in reducing cell necrosis in neurotoxic conditions. While specific data on this compound was limited, the trends observed suggested that similar compounds could offer protective benefits against neurodegeneration .

Q & A

Basic: What are the established synthetic routes for 4-(pentyloxy)piperidine hydrochloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves alkylation of piperidine with pentyloxy-containing reagents (e.g., pentyl bromide or chloride) under basic conditions. A common protocol includes:

- Step 1: React piperidine with pentyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base to deprotonate piperidine and facilitate nucleophilic substitution .

- Step 2: Purify the intermediate via recrystallization or column chromatography.

- Step 3: Form the hydrochloride salt by treating the free base with HCl gas in an anhydrous solvent (e.g., diethyl ether).

Purity Optimization: - Use HPLC (>95% purity threshold) and NMR (to confirm absence of unreacted piperidine or alkylating agent) for quality control .

- Adjust reaction time and temperature to minimize byproducts (e.g., dialkylation or decomposition).

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the piperidine ring structure and pentyloxy substitution pattern. Key signals include:

- LC-MS: Verify molecular weight (M+H+ for free base: ~200.3 g/mol; hydrochloride salt adds ~36.5 g/mol) and detect impurities .

- FT-IR: Identify functional groups (e.g., C–O–C stretch at ~1100 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of piperidine, while avoiding protic solvents reduces side reactions .

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Temperature Control: Lower temperatures (0–5°C) reduce dialkylation; gradual warming ensures completion .

- Statistical Design: Use response surface methodology (RSM) to model interactions between variables (e.g., reagent ratio, temperature) .

Advanced: How should researchers design studies to evaluate the compound’s receptor-binding or enzyme-inhibition activity?

Methodological Answer:

- Target Selection: Prioritize receptors/transporters with structural homology to known piperidine targets (e.g., sigma-1 receptors, monoamine transporters) .

- Assay Design:

- Controls: Include positive controls (e.g., haloperidol for sigma-1) and negative controls (vehicle-only) .

Advanced: How can contradictions in reported toxicological or stability data be resolved?

Methodological Answer:

- Reproducibility Checks: Replicate studies under identical conditions (e.g., pH, temperature) to isolate variables .

- Multi-Assay Validation: Combine Ames test (mutagenicity), MTT assay (cytotoxicity), and in silico tools (e.g., ProTox-II) to cross-validate toxicity profiles .

- Degradation Studies: Perform forced degradation (heat, light, oxidation) with HPLC monitoring to identify instability mechanisms .

Advanced: What strategies ensure stability of this compound in long-term storage or under experimental conditions?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis/oxidation .

- Buffered Solutions: Use phosphate buffer (pH 4–6) to minimize salt hydrolysis. Avoid aqueous solutions >24 hours unless stabilized .

- Thermal Analysis: Conduct differential scanning calorimetry (DSC) to determine decomposition temperature and optimize storage conditions .

Advanced: How can computational tools predict reactivity or guide retrosynthesis for novel derivatives?

Methodological Answer:

- Retrosynthesis Planning: Use AI tools (e.g., ChemAxon, Reaxys) to propose routes based on analogous piperidine syntheses .

- DFT Calculations: Model transition states (e.g., Gaussian 09) to predict regioselectivity in alkylation or ring-opening reactions .

- Docking Studies: Predict binding affinities to biological targets using AutoDock Vina or Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.